REACTION_CXSMILES
|
[Na].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].Br[CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH3:20]>CCO>[CH2:11]([O:10][C:2](=[O:9])[CH:3]([CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH3:20])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
BrCCOCCOC
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for another 15 minutes
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
Any solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the clear solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
diethyl ether and the two phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with column chromatography (silica gel, eluting with EtOAc/MeOH:20/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)CCOCCOC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |